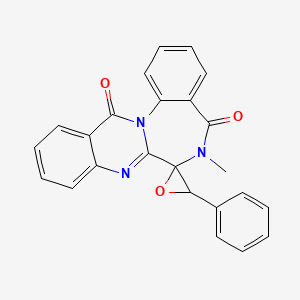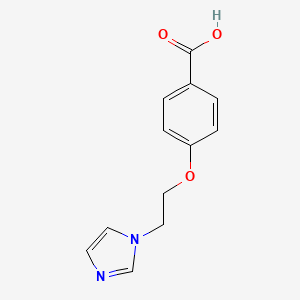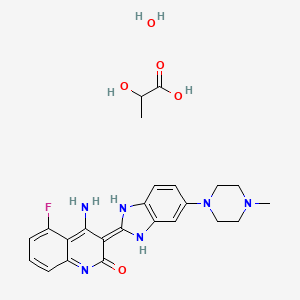
Dovitinib lactate
Overview
Description
Dovitinib lactate is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis . It is currently under clinical development by Allarity Therapeutics and is in Phase II for Solid Tumor .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chemical formula of C21H21FN6O . The average weight is 392.438 and the monoisotopic weight is 392.176087483 .Chemical Reactions Analysis
This compound is eliminated predominantly via oxidative metabolism, with prominent primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety .Physical And Chemical Properties Analysis
This compound has a molecular formula of C24H27FN6O4 and a molecular weight of 482.52 . It is soluble up to 90 mg/mL in DMSO .Scientific Research Applications
FGFR and VEGFR Inhibition in Cancer Treatment
- Dovitinib lactate is an oral inhibitor targeting fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors. Studies have demonstrated its potential in treating various cancers, including advanced melanoma, by inhibiting FGF receptor (FGFR) and VEGF receptor (VEGFR) signaling pathways. This was observed through changes in plasma FGF23, VEGF, and placental growth factor levels, indicating FGFR and VEGFR inhibition (Kim et al., 2011).
Activity in Hepatocellular Carcinoma
- Dovitinib has shown significant antitumor activity in hepatocellular carcinoma (HCC) cell lines. It downregulated phospho-STAT3 (p-STAT3) and induced apoptosis in sorafenib-resistant cell lines, suggesting its potential in overcoming drug resistance in HCC. This was mediated by SHP-1–induced inhibition of STAT3 (Tai et al., 2011).
Enhancement of Osteoblast Differentiation
- Dovitinib has been found to enhance BMP-2-induced osteoblast differentiation in vitro. This suggests its potential application in treating bone-related disorders, as it stimulated the translocation of phosphorylated Smad1/5/8 into the nucleus and increased the mRNA expression of BMP-4, BMP-7, ALP, and OCN (Lee et al., 2016).
Targeting FGFR in Prostate Cancer Bone Metastases
- In prostate cancer with bone metastases, dovitinib demonstrated therapeutic activity by blocking FGFR-mediated stromal-epithelial interactions in the bone microenvironment. This finding highlights the importance of FGFR signaling in the progression of prostate cancer and suggests dovitinib's role in targeting this pathway (Wan et al., 2014).
Inhibition of Topoisomerases
- Dovitinib also targets topoisomerase I and II. It inhibited the catalytic decatenation activity of topoisomerase IIα and acted as a cellular poison for both topoisomerase I and II, suggesting that its anticancer activity may result from its ability to target these DNA processing enzymes in addition to inhibiting multiple kinases (Hasinoff et al., 2012).
Antitumor Efficacy in Glioblastoma
- Dovitinib was evaluated in patients with recurrent or progressive glioblastoma (GBM). Although the primary endpoints of progression-free survival at 6 months and time to progression did not show significant efficacy, the study provided insights into dovitinib's safety profile and limited clinical benefit in this specific cancer type (Sharma et al., 2019).
Interaction with Drug Transporters and Metabolising Enzymes
- Dovitinib's interaction with drug transporters and metabolizing enzymes was assessed, indicating its potential as a perpetrator drug in pharmacokinetic drug–drug interactions. This study provided valuable information on how dovitinib might interact with other drugs in cancer treatment regimens (Weiss et al., 2014).
Dosing Schedule Selection
- A semi-mechanistic population pharmacokinetic/pharmacodynamic (PD) model was developed to assist in selecting the dosing schedule for dovitinib. This study's insights into dovitinib's pharmacokinetics and pharmacodynamics helped in optimizing its clinical use (Wang et al., 2013).
Antitumor Effect in Hepatocellular Carcinoma
- Dovitinib's efficacy in hepatocellular carcinoma was further highlighted in a study showing its preferential targeting of endothelial cells over cancer cells. This indicated its primary mechanism of action as antiangiogenic, rather than directly targeting cancer cells (Chen et al., 2012).
Metabolism and Excretion in Solid Tumors
- The metabolism and excretion of dovitinib in patients with advanced solid tumors were investigated, revealing insights into its pharmacokinetics, including high oral absorption and predominant excretion in feces. This study was crucial for understanding dovitinib's pharmacological profile in cancer therapy (Dubbelman et al., 2012).
Mechanism of Action
Target of Action
Dovitinib lactate, also known as this compound Hydrate, is a small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of Dovitinib are the fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in cell proliferation, migration, and angiogenesis, which are essential processes for tumor growth and metastasis .
Mode of Action
Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis . This multi-targeted approach potentially enhances the therapeutic efficacy of Dovitinib, especially in cancers that express high levels of surface FGF receptors .
Biochemical Pathways
Dovitinib’s action on the FGF, VEGF, and PDGF receptors disrupts several biochemical pathways involved in tumor growth and angiogenesis . For instance, the inhibition of FGF receptors can overcome resistance to VEGFR inhibitors, emphasizing the importance of multi-targeted inhibitors . Moreover, PDGF receptors, expressed on pericytes - smooth muscle cells that surround the vasculature, provide maintenance and support to the tumor neovasculature . Inhibition of these receptors by Dovitinib can lead to a broad inhibition of the angiogenesis process, providing potent antitumor effects .
Pharmacokinetics
The pharmacokinetic properties of Dovitinib are currently under investigation in clinical trials . As an orally active compound, Dovitinib’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Dovitinib’s action primarily involve the inhibition of tumor growth and angiogenesis . By disrupting the activity of FGF, VEGF, and PDGF receptors, Dovitinib can reduce cancer growth and spread . In clinical trials, Dovitinib has shown antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer .
Action Environment
The action, efficacy, and stability of Dovitinib can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can affect Dovitinib’s pharmacokinetics and pharmacodynamics . .
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPVYZNVVQQULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915769-50-5 | |
| Record name | Dovitinib lactate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915769505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOVITINIB LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VKY8P7EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Dovitinib lactate and what are its downstream effects?
A1: this compound (TKI258) is a multi-targeted tyrosine kinase inhibitor (TKI) that acts by selectively targeting a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, RET, TrkA, and FLT3. [] By inhibiting these kinases, this compound disrupts critical signaling pathways involved in tumor angiogenesis, growth, and survival. [, ] For instance, the inhibition of VEGFRs leads to a decrease in the production of vascular endothelial growth factor (VEGF) and placental growth factor (PLGF), consequently hindering the formation of new blood vessels that tumors need to grow and metastasize. [, ] Furthermore, inhibition of FGFR1 is evidenced by an increase in plasma FGF23 levels. [, ]
Q2: What are the structural characteristics of this compound?
A2: Unfortunately, the provided abstracts do not provide detailed information regarding the molecular formula, weight, or spectroscopic data of this compound.
Q3: How effective is this compound in inhibiting angiogenesis in neuroendocrine tumors (NETs)?
A3: In vitro studies utilizing a human tumor angiogenesis model showed that this compound effectively inhibits angiogenesis in various NETs, including those originating from the small bowel, pancreas, and stomach, as well as their metastases. [] this compound demonstrated significant inhibition of overall angiogenic response (OAR) in both primary and metastatic NETs. []
Q4: How does this compound compare to other TKIs in terms of its anti-angiogenic activity in NETs?
A4: Among the six TKIs tested (this compound, Regorafenib, Erlotinib, Imatinib, Vatalanib, and Sunitinib), this compound exhibited the most potent inhibitory effect on angiogenesis in NETs in vitro. []
Q5: Has this compound shown any preliminary evidence of efficacy in clinical trials?
A5: Preliminary evidence suggests potential clinical benefits of this compound in treating metastatic renal cell carcinoma (mRCC) and melanoma. [, ] In a Phase I/II study on heavily pre-treated mRCC patients, this compound at 500mg/day demonstrated feasibility and some indications of clinical benefit, including stable disease and a reduction in tumor size in some patients. [] Similarly, in a Phase I study involving patients with advanced melanoma, this compound demonstrated some evidence of efficacy, although the specific details are limited in the provided abstract. []
Q6: What are the potential pharmacodynamic biomarkers for monitoring this compound activity?
A6: Several plasma biomarkers have shown potential for monitoring this compound activity, including VEGF, PLGF, sVEGFR2, and FGF23. [, , ] this compound treatment has been associated with increases in plasma VEGF, PLGF, and FGF23 levels, suggesting inhibition of VEGFR and FGFR. [, ] Additionally, a decrease in plasma sVEGFR2 levels further supports VEGFR inhibition. []
Q7: What are the known toxicities associated with this compound?
A7: In clinical trials, this compound has been associated with various side effects, with the severity generally increasing with higher doses. [, ] Some of the reported adverse events include hypertension, fatigue, nausea, vomiting, diarrhea, neutropenia, folliculitis, dizziness, and sinus bradycardia. [, ] The maximum tolerated dose (MTD) appears to be around 400-500 mg/day, with dose-limiting toxicities observed at higher doses. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




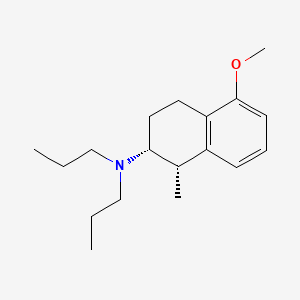


![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
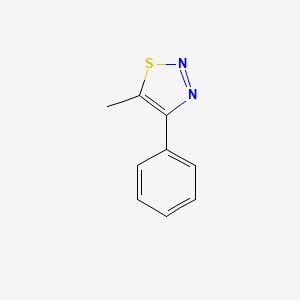
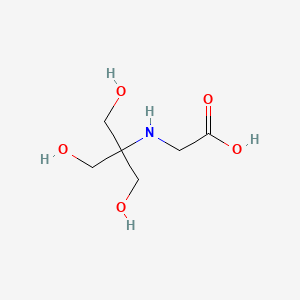

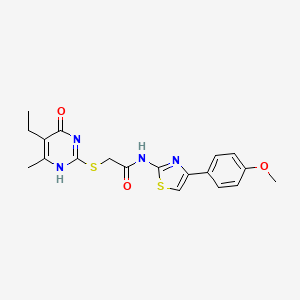
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
